(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid
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Overview
Description
(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2R,3S) configuration, plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from chiral precursors. The reaction typically involves the use of protecting groups to ensure the selective formation of the desired stereoisomer. For example, the use of tert-butyl nitrite in solvent-free conditions has been reported as an efficient method for synthesizing N-nitroso compounds from secondary amines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group and the hydroxyl group allows for diverse reactivity patterns.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid include other chiral amino acids and their derivatives. Examples include (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid and (2S,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This stereochemistry can lead to distinct biological activities and applications compared to its stereoisomers.
Properties
IUPAC Name |
(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVRPHZRYVSCF-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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